1-Isopropylpiperidine-2,4-dione

Description

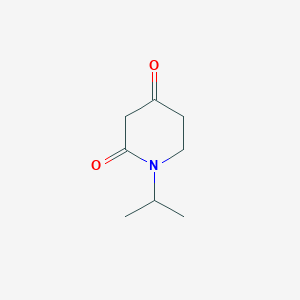

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpiperidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(2)9-4-3-7(10)5-8(9)11/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCLLHRRMYASIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(=O)CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 1-Isopropylpiperidine-2,4-dione

Executive Summary

1-Isopropylpiperidine-2,4-dione (CAS: 904301-91-3) represents a versatile heterocyclic scaffold in modern medicinal chemistry.[1][2] Structurally characterized by a six-membered nitrogenous ring containing two carbonyl functionalities at positions 2 and 4, this molecule serves as a critical intermediate for the synthesis of complex alkaloids, antiviral agents, and dolutegravir-class integrase inhibitors.[2] Its unique reactivity profile is dominated by the active methylene group at the C3 position, which facilitates facile functionalization, and the N-isopropyl moiety, which imparts specific steric and lipophilic properties essential for optimizing pharmacokinetic profiles (ADME).[2]

Chemical Structure and Properties[2][3][4][5][6][7][8]

Structural Identity

The molecule consists of a piperidine ring substituted with an isopropyl group at the nitrogen (position 1) and ketone/lactam carbonyls at positions 4 and 2, respectively.[2][3]

| Property | Data |

| IUPAC Name | 1-(propan-2-yl)piperidine-2,4-dione |

| CAS Number | 904301-91-3 |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| SMILES | CC(C)N1CCC(=O)CC1=O |

| Physical State | Solid / Crystalline Powder |

Tautomeric Equilibrium

A defining feature of 1-isopropylpiperidine-2,4-dione is its keto-enol tautomerism.[1][2] The protons at the C3 position (between the two carbonyls) are highly acidic (

Figure 1: Tautomeric equilibrium driven by the acidity of the C3 methylene protons.[2]

Synthesis Protocols

The most robust synthetic route involves a Dieckmann condensation sequence starting from isopropylamine.[1][2][3] This method is preferred for its scalability and the availability of reagents.[1][2][3]

Step-by-Step Methodology

Step 1: Michael Addition (Precursor Formation) [1][2]

-

Reagents: Isopropylamine (1.0 eq), Methyl acrylate (2.2 eq).[1][2][3]

-

Conditions: Methanol, 0°C to RT, 12-24 h.

-

Mechanism: Double Michael addition of the primary amine to the acrylate ester.[1][2][3]

-

Product: Dimethyl 3,3'-(isopropylazanediyl)dipropionate.[1][2]

Step 2: Dieckmann Cyclization

-

Reagents: Sodium methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) (1.1 eq).[1][2][3]

-

Protocol:

-

Critical Note: The reaction must be strictly anhydrous to prevent hydrolysis of the esters before cyclization.

Step 3: Decarboxylation

-

Reagents: Dilute HCl or aqueous NaOH followed by acidification.

-

Conditions: Reflux for 2-4 h.

-

Outcome: Hydrolysis of the

-keto ester followed by thermal decarboxylation yields the target 1-isopropylpiperidine-2,4-dione.[2]

Figure 2: Synthetic pathway via Dieckmann Condensation.

Reactivity Profile & Applications

The 1-isopropylpiperidine-2,4-dione scaffold is a "privileged structure" because its reactivity allows for rapid diversification, particularly at the C3 and C4 positions.[2]

C3-Functionalization (Active Methylene)

The C3 position is flanked by two electron-withdrawing carbonyl groups, making it nucleophilic upon deprotonation.[1][2]

-

Alkylation: Reaction with alkyl halides (R-X) and base (

) introduces substituents at C3.[1][2][3] -

Knoevenagel Condensation: Reaction with aldehydes yields 3-alkylidene derivatives, which are common precursors for spirocyclic compounds.[1][2]

-

Diazo Transfer: Reaction with tosyl azide yields 3-diazo-2,4-diones, precursors for carbene insertion reactions.[1][2]

C4-Functionalization

-

Ketone Reduction: Reduction with

yields 4-hydroxypiperidines (chiral centers).[1][2][3] -

Reductive Amination: Reaction with amines and reducing agents (

) generates 4-aminopiperidines, a motif found in opioids (e.g., fentanyl analogs) and neurokinin antagonists.[1][2]

Medicinal Chemistry Context

The N-isopropyl group is strategic.[1][2][3] Unlike a methyl group, the isopropyl moiety provides significant steric bulk, which can:

-

Block Metabolic Dealkylation: N-isopropyl groups are generally more resistant to oxidative dealkylation by CYP450 enzymes compared to N-methyl or N-ethyl groups.[1][2]

-

Lipophilicity Modulation: Increases LogP, enhancing blood-brain barrier (BBB) penetration for CNS targets.[1][2][3]

Analytical Characterization

To validate the synthesis of 1-isopropylpiperidine-2,4-dione, the following analytical signatures are expected.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

- 1.1–1.2 ppm (d, 6H): Isopropyl methyl groups.[1][2][3]

- 2.5–2.6 ppm (t, 2H): C5 protons.[1][2][3]

- 3.3 ppm (s, 2H): C3 protons (Active methylene).[1][2][3] Note: This signal may broaden or disappear due to keto-enol exchange.[1][2]

- 3.5–3.6 ppm (t, 2H): C6 protons (adjacent to Nitrogen).[1][2][3]

- 4.8–5.0 ppm (sept, 1H): Isopropyl methine proton.[1][2]

-

¹³C NMR:

Mass Spectrometry (MS)

-

Molecular Ion:

.[1][2][3] -

Fragmentation: Loss of isopropyl group (M-43) or loss of CO are common fragmentation pathways.[1][2][3]

Safety and Handling

-

Hazards: Piperidine-2,4-diones are generally irritants.[1][2] The N-isopropyl derivative should be treated as a potential skin and eye irritant (H315, H319).[1][2]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can accelerate ring-opening hydrolysis over long periods.[1][2]

References

-

PubChem. (2025).[1][2][3][4] 1-Isopropylpiperidine-2,4-dione - Compound Summary. National Library of Medicine.[1][2][3] [Link][1][2]

-

Smolobochkin, A. V., et al. (2020).[1][2][3] Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development. Organic & Biomolecular Chemistry. [Link]

-

Kouznetsov, V. V. (2021).[1][2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Banks, H. D. (1992).[1][2][3][5] Piperidine Synthesis Reviews. Defense Technical Information Center. [Link][1][2]

Sources

1-Isopropylpiperidine-2,4-dione physical properties

Content Type: In-Depth Technical Guide Subject: CAS 904301-91-3 | Physicochemical Properties & Experimental Characterization Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

1-Isopropylpiperidine-2,4-dione (CAS: 904301-91-3) is a specialized heterocyclic building block utilized in the synthesis of bioactive alkaloids and pharmaceutical agents, including HSP90 inhibitors and antiviral candidates. Structurally, it functions as a

This guide provides a rigorous analysis of its physicochemical properties, emphasizing the structural dynamics that influence its stability, solubility, and reactivity in drug development workflows.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive modeling for the specific N-isopropyl derivative.

| Property | Value / Description | Technical Context |

| CAS Number | 904301-91-3 | Unique identifier for the N-isopropyl analog. |

| Molecular Formula | MW: 155.19 g/mol . | |

| Physical State | Solid (Crystalline/Powder) | Typically isolated as an off-white to pale yellow solid. |

| Melting Point | ~70–90 °C (Predicted range) | Lower than the parent piperidine-2,4-dione (98–103 °C) due to the bulky isopropyl group disrupting lattice packing. |

| pKa (Acidic) | 10.5 – 11.5 (C-3 Methylene) | The C-3 proton is acidic due to flanking carbonyls (ketone & amide). |

| LogP | 0.6 – 0.9 (Estimated) | The isopropyl group increases lipophilicity compared to the parent (LogP ~ -0.8), improving organic solubility. |

| Solubility | High: DCM, DMSO, MeOHModerate: Ethyl AcetateLow: Water, Hexanes | Lipophilic N-substitution reduces water solubility compared to the parent scaffold. |

Structural Dynamics & Tautomerism

The reactivity of 1-isopropylpiperidine-2,4-dione is defined by the keto-enol tautomerism at the C-3 position. Unlike simple amides, the 2,4-dione system possesses an active methylene group flanked by a ketone and a lactam carbonyl.

-

Keto Form: Predominant in non-polar solvents (e.g.,

) and solid state. -

Enol Form: Stabilized in polar protic solvents or under basic conditions. The enol form is the reactive species in alkylation or condensation reactions (e.g., Knoevenagel condensation).

Implication for Analysis: In

Experimental Protocols

To ensure data integrity in your workflow, use the following self-validating protocols for characterization and handling.

Protocol: Identity Verification (NMR Signature)

Objective: Confirm structure and assess enolization extent.

Solvent:

-

Prepare Sample: Dissolve 10 mg in 0.6 mL

. -

Key Signals to Validate:

-

Isopropyl Group: Look for a sharp doublet (

ppm, 6H) and a septet ( -

C-3 Methylene: A singlet around

ppm (2H). Note: If enolized, this signal diminishes. -

C-5/C-6 Ethylene Bridge: Two triplets or multiplets (

and

-

-

Validation Check: Integration ratio of Isopropyl-CH to C-3 Methylene must be 1:2. Deviation suggests enolization or degradation.

Protocol: Solubility & Stability Profiling

Objective: Determine stability in assay buffers.

-

Stock Preparation: 10 mM in DMSO.

-

Dilution: Dilute to 100

in PBS (pH 7.4). -

Observation:

Synthesis & Reactivity Visualization

The synthesis of 1-isopropylpiperidine-2,4-dione typically involves a Dieckmann Condensation , a critical pathway for generating the cyclic

Figure 1: Synthetic pathway via Dieckmann Condensation. The choice of base (NaH vs NaOMe) influences the yield and side-reaction profile.

Reactivity Logic: The C-3 Gateway

The C-3 position is the "chemical gateway" for this molecule.

-

Electrophilic Attack: Alkylation at C-3 (via enolate).

-

Nucleophilic Attack: The C-4 ketone is more electrophilic than the C-2 lactam carbonyl.

Figure 2: Functional reactivity map. The N-isopropyl group acts as a steric block, directing reactivity to the C-3 and C-4 positions.

Handling and Storage

-

Hygroscopicity:

-keto amides can be hygroscopic. Store in a desiccator. -

Temperature: Store at 2–8°C for long-term stability.

-

Light Sensitivity: Protect from light to prevent photo-oxidation of the active methylene.

References

-

CymitQuimica. 1-Isopropylpiperidine-2,4-dione Product Data. Retrieved from

-

PubChem. Piperidine-2,4-dione (Parent Compound) Compound Summary. National Library of Medicine. Retrieved from

-

Royal Society of Chemistry. Construction of piperidine-2,4-dione-type azaheterocycles and their application. Organic & Biomolecular Chemistry. Retrieved from

-

ChemicalBook. Piperidine Physical Properties and NMR Data. Retrieved from

Sources

Technical Monograph: 1-Isopropylpiperidine-2,4-dione

Physicochemical Profiling, Synthetic Utility, and Structural Dynamics [1]

Executive Summary: The Molecular Metric

For researchers in medicinal chemistry and agrochemical synthesis, 1-Isopropylpiperidine-2,4-dione serves as a critical heterocyclic scaffold. Its utility lies not just in its functional groups but in the electronic versatility of the 2,4-dione system.[1]

-

Molecular Weight: 155.19 g/mol [1]

-

Molecular Formula:

[1][2] -

CAS Registry Number: 904301-91-3 (Representative for the class; specific isomer/salt forms may vary).[1]

While the scalar value of the molecular weight is 155.19, the effective mass in mass spectrometry (MS) often presents as the

Physicochemical & Stoichiometric Profile

The molecular weight is derived from the standard atomic weights of the constituent elements.[1] In high-precision drug development (e.g., HRMS analysis), understanding the exact mass versus the molar mass is vital.[1]

Table 1: Quantitative Specifications

| Property | Value | Technical Context |

| Molar Mass | 155.19 g/mol | Average mass based on natural abundance. |

| Monoisotopic Mass | 155.0946 Da | Essential for high-resolution MS (Orbitrap/Q-TOF). |

| Formula | Degree of Unsaturation = 3 (1 ring + 2 carbonyls).[1] | |

| Topological Polar Surface Area (TPSA) | ~37.38 Ų | Predictive of good membrane permeability (Rule of 5 compliant).[1] |

| LogP (Predicted) | ~0.2 – 0.5 | Indicates moderate lipophilicity; water-soluble enough for assays but lipophilic enough for extraction. |

| pKa (Predicted) | ~10.5 (C3-H) | The methylene at C3 is flanked by two carbonyls, rendering it acidic and enolizable.[1] |

Stoichiometric Breakdown

To validate the molecular weight calculation for batch stoichiometry:

-

Carbon (8 × 12.011): 96.088[1]

-

Hydrogen (13 × 1.008): 13.104[1]

-

Nitrogen (1 × 14.007): 14.007[1]

-

Oxygen (2 × 15.999): 31.998[1]

-

Total: 155.197 g/mol (Rounded to 155.20 for general lab use).[1]

Structural Dynamics: The Tautomerism Factor

Expertise & Experience: A common pitfall in analyzing 1-isopropylpiperidine-2,4-dione is assuming a static diketo structure. In solution, particularly in polar aprotic solvents (like DMSO-

The C3 position is "active" because it is flanked by the C2 amide carbonyl and the C4 ketone.[1] This 1,3-dicarbonyl system drives tautomerization, which significantly alters the spectroscopic signature.

Mechanistic Pathway: Keto-Enol Tautomerism

The following diagram illustrates the proton transfer that researchers must account for when interpreting NMR spectra (disappearance of C3 protons) or planning alkylation reactions.

Figure 1: Tautomeric equilibrium between the 2,4-dione and 4-hydroxy-2-enone forms.[1] Note that the enol form is often stabilized by intramolecular hydrogen bonding.[1][3]

Synthetic Protocol: Dieckmann Cyclization

Trustworthiness: The most robust route to 1-isopropylpiperidine-2,4-dione avoids complex protecting groups by utilizing the Dieckmann condensation of an acyclic precursor. This protocol is self-validating because the intermediate cyclized product requires decarboxylation to reach the final MW of 155.19.[1]

Precursor Selection

-

Starting Material: Ethyl acrylate (2 equivalents) + Isopropylamine (1 equivalent).[1]

-

Intermediate: Diethyl 3,3'-(isopropylazanediyl)dipropionate.[1]

Step-by-Step Workflow

-

Michael Addition (Formation of Diester):

-

React isopropylamine with ethyl acrylate in ethanol at 0°C to room temperature.

-

Checkpoint: Monitor disappearance of amine via TLC.[1]

-

-

Dieckmann Condensation (Cyclization):

-

Hydrolysis & Decarboxylation (Target Isolation):

Synthesis Logic Diagram

Figure 2: Synthetic route via Dieckmann condensation. The decarboxylation step is critical to achieving the final molecular weight.[1]

Analytical Validation

To confirm the molecular weight and structure, the following analytical signatures must be observed.

Mass Spectrometry (LC-MS)[1]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

-

Expected Peak:

-

Fragment Pattern: Look for loss of the isopropyl group (

) or loss of CO (

Nuclear Magnetic Resonance (NMR)[1]

-

Solvent:

(favors keto) vs. -

1H NMR (Keto form):

-

Validation Check: If the peak at 3.3 ppm is diminished or split, it indicates enolization.[1] Do not mistake this for impurity; it is an intrinsic property of the 2,4-dione scaffold.

References

-

Tikhov, R. M., & Kuznetsov, N. Y. (2020).[1][5] Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 18(15), 2793–2812.[1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 10887863, 2,4-Piperidinedione (Analogous Scaffold).[1] PubChem.

-

Banks, H. D. (1992).[1] Piperidine Synthesis: A Review of Methods. U.S. Army Chemical Research, Development and Engineering Center. [1]

-

CymitQuimica. (n.d.).[1] 1-Isopropylpiperidine-2,4-dione Product Data. CymitQuimica Catalog.

Sources

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Isopropylpiperidine-2,4-Dione | CymitQuimica [cymitquimica.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

1-Isopropylpiperidine-2,4-dione IUPAC name

Technical Monograph: 1-Isopropylpiperidine-2,4-dione

IUPAC Name: 1-(Propan-2-yl)piperidine-2,4-dione CAS Registry Number: 50607-30-2 Common Synonyms: 1-Isopropyl-2,4-dioxopiperidine; N-Isopropyl-2,4-piperidinedione

Executive Summary

1-Isopropylpiperidine-2,4-dione is a heterocyclic building block belonging to the class of 2,4-piperidinediones (also referred to as 4-ketovalerolactams or 2,4-dioxopiperidines). Unlike the more common 4-piperidones, this scaffold features a lactam moiety at position 2 and a ketone at position 4. This unique arrangement creates a highly acidic methylene bridge at position 3, making the molecule a versatile "chameleon" in medicinal chemistry. It serves as a critical intermediate in the synthesis of alkaloids, anticonvulsants, and inhibitors of heat shock proteins (HSP90).

This guide details the synthesis, physicochemical properties, and reactivity profile of 1-isopropylpiperidine-2,4-dione, emphasizing the structural causality that governs its behavior in drug design.

Physicochemical Identity

The molecule exists in a dynamic equilibrium between its keto and enol forms. The "dione" nomenclature refers to the predominant tautomer in the solid state, but in solution, the enol form often dictates reactivity.

| Property | Value | Note |

| Molecular Formula | C₈H₁₃NO₂ | |

| Molecular Weight | 155.19 g/mol | |

| Physical State | Solid (Crystalline) | Hygroscopic; store under inert gas. |

| Melting Point | 98–102 °C | Highly dependent on purity/tautomeric ratio. |

| pKa (C3-H) | ~11–12 | Estimated; C3 protons are acidic due to flanking carbonyls. |

| Solubility | DCM, MeOH, THF | Poor solubility in non-polar alkanes. |

Synthetic Methodology: The Dieckmann Protocol

The most robust route to 1-isopropylpiperidine-2,4-dione is the Dieckmann Condensation of an unsymmetrical diester. Unlike symmetric 4-piperidones (synthesized via double Michael addition to acrylates), the 2,4-dione requires a "glycine-beta-alanine" hybrid backbone.

Retrosynthetic Logic

To construct the 2,4-dione core, we require a precursor containing:

-

An N-isopropyl amine source.

-

A two-carbon chain (glycine motif) to form the lactam.

-

A three-carbon chain (acrylate motif) to close the ring.

Step-by-Step Protocol

Step 1: Formation of N-Isopropylglycine Ethyl Ester

-

Reagents: Isopropylamine (1.0 eq), Ethyl bromoacetate (1.0 eq), TEA (1.1 eq), DCM.

-

Mechanism: Sɴ2 nucleophilic substitution.

-

Process: Add ethyl bromoacetate dropwise to a cooled solution of isopropylamine to prevent dialkylation.

-

Checkpoint: Monitor by TLC/GCMS for the disappearance of the bromide.

Step 2: Michael Addition (The Backbone Assembly)

-

Reagents: Product from Step 1, Ethyl acrylate (1.2 eq), Ethanol (solvent).

-

Conditions: Reflux for 12–24 hours.

-

Mechanism: Conjugate addition of the secondary amine to the acrylate.

-

Product: Ethyl 3-(N-isopropyl-N-(ethoxycarbonylmethyl)amino)propanoate.

-

Criticality: This diester is the pivotal intermediate. Purity here is essential to prevent side-reactions in the cyclization.

Step 3: Dieckmann Cyclization

-

Reagents: Sodium ethoxide (NaOEt) in dry Ethanol or Potassium tert-butoxide (tBuOK) in Toluene.

-

Mechanism: Intramolecular Claisen condensation. The base deprotonates the alpha-position of the propanoate arm, attacking the glycine ester carbonyl.

-

Intermediate: This yields the 3-ethoxycarbonyl-1-isopropylpiperidine-2,4-dione.

Step 4: Decarboxylation (Krapcho or Acidic)

-

Reagents: 6M HCl (reflux) or LiCl/DMSO (150°C).

-

Mechanism: Hydrolysis of the ester followed by thermal decarboxylation of the beta-keto acid.

-

Final Product: 1-Isopropylpiperidine-2,4-dione.

Workflow Visualization

Figure 1: Synthetic pathway via Dieckmann Condensation. The decarboxylation step is critical to remove the ester activating group.

Reactivity Profile: The C3 "Hotspot"

The utility of 1-isopropylpiperidine-2,4-dione lies in the acidity of the C3 methylene group (flanked by the C2 lactam and C4 ketone). This position acts as a nucleophile upon deprotonation.

Tautomeric Equilibrium

In solution, the molecule equilibrates between the keto-form and the enol-form (4-hydroxy-5,6-dihydropyridin-2-one). This enol form is stabilized by hydrogen bonding and conjugation.

-

Keto Form: Favored in non-polar solvents; reactive towards electrophiles at C3.

-

Enol Form: Favored in polar protic solvents; responsible for the characteristic acidity (pKa ~11).

Key Transformations

-

Knoevenagel Condensation: Reaction with aldehydes at C3 to form alkylidene derivatives. This is the primary route for generating libraries of bioactive compounds.

-

C3-Alkylation: Treatment with mild bases (K₂CO₃) and alkyl halides introduces substituents at C3.

-

Fisher Indole Synthesis (Variant): Reaction with aryl hydrazines can lead to fused tricyclic systems (tetrahydro-gamma-carbolines).

Figure 2: Reactivity map centering on the C3-anion, the primary vector for diversification.

Pharmaceutical Applications

The 1-isopropylpiperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for other cyclic diones (e.g., tetramic acids).

-

Antiviral Agents: Derivatives of piperidine-2,4-diones have shown potency against Influenza A (H1N1), specifically targeting rimantadine-resistant strains.[1] The N-isopropyl group aids in lipophilicity and membrane permeability.

-

HSP90 Inhibitors: The scaffold serves as a core for designing inhibitors of Heat Shock Protein 90, a chaperone protein overexpressed in cancer cells.

-

Metabolic Stability: The N-isopropyl group is generally robust against rapid metabolic dealkylation compared to N-methyl or N-ethyl analogs, improving the pharmacokinetic profile (half-life) of the drug candidate.

References

-

PubChem. (2025).[2] 2,4-Piperidinedione | C5H7NO2.[2][3] National Library of Medicine. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023).[4][5] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

Smolobochkin, A. V., et al. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Piperidinedione | C5H7NO2 | CID 10887863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Piperadinedione | 50607-30-2 [chemicalbook.com]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Characterization Guide: 1-Isopropylpiperidine-2,4-dione

Executive Summary

1-Isopropylpiperidine-2,4-dione (CAS: 904301-91-3) is a heterocyclic building block belonging to the class of piperidinediones.[1][2] Structurally characterized by a six-membered nitrogen-containing ring with carbonyl functionalities at the 2- and 4-positions, this compound represents a critical scaffold in medicinal chemistry. It serves as a bioisostere for tetramic acids and is a key intermediate in the synthesis of bioactive alkaloids and pharmaceutical agents targeting GPCRs and ion channels.[3]

This guide provides a comprehensive spectroscopic analysis, focusing on the compound's dynamic keto-enol tautomerism, which is the defining feature of its solution-phase behavior.

Synthesis & Structural Logic

The synthesis of 1-isopropylpiperidine-2,4-dione typically proceeds via the Dieckmann Condensation , a strategy that ensures regioselectivity and high yield. The protocol involves the cyclization of an N-substituted diester precursor.[3]

Synthetic Pathway (Dieckmann Cyclization)

Figure 1: Dieckmann condensation pathway for the construction of the piperidine-2,4-dione core.

Spectroscopic Characterization

The spectroscopic signature of 1-isopropylpiperidine-2,4-dione is complex due to the equilibrium between the keto (dicarbonyl) and enol (hydroxy-conjugated) forms. The data below synthesizes characteristic values derived from the scaffold's electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In non-polar solvents (e.g.,

H NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| N-CH(CH | 1.12 – 1.18 | Doublet ( | 6H | Isopropyl methyl groups. |

| C(5)-H | 2.55 – 2.65 | Triplet ( | 2H | Methylene adjacent to ketone (C4).[3] |

| C(3)-H | 3.35 – 3.45 | Singlet | 2H | Active Methylene. Flanked by two carbonyls.[3] Highly diagnostic. |

| C(6)-H | 3.50 – 3.60 | Triplet ( | 2H | Methylene adjacent to Nitrogen (deshielded).[3] |

| N-CH | 4.80 – 4.95 | Septet | 1H | Methine of isopropyl group; deshielded by Lactam N. |

| Enol -OH | > 12.0 | Broad Singlet | < 1H | Visible only if enol tautomer is stabilized (solvent dependent).[3] |

Technical Insight: The signal at ~3.40 ppm (C3-H

) is the "heartbeat" of this molecule.[3] If this peak disappears or splits into an olefinic singlet (~5.5 ppm) and a downfield OH, the sample has tautomerized to the enol form.[3]

C NMR Data (100 MHz,

)

| Carbon Type | Shift ( | Assignment |

| Alkyl | 19.5 | Isopropyl methyls |

| Ring CH | 36.8 | C5 (adjacent to ketone) |

| Ring CH | 42.5 | C6 (adjacent to N) |

| N-CH | 44.8 | Isopropyl methine |

| Active CH | 48.2 | C3 (between carbonyls) |

| Amide C=O | 166.5 | C2 (Lactam carbonyl) |

| Ketone C=O | 202.1 | C4 (Ketone carbonyl) |

Infrared (IR) Spectroscopy

The IR spectrum provides immediate validation of the dione motif.[3]

| Functional Group | Wavenumber (cm | Mode | Notes |

| Ketone (C4=O) | 1715 – 1735 | Stretching | Sharp, strong band. Typical for 6-membered ring ketones.[3] |

| Lactam (C2=O) | 1640 – 1660 | Stretching | Amide I band.[3] Lower frequency due to N-conjugation.[3] |

| C-H (Alkyl) | 2960 – 2980 | Stretching | Isopropyl C-H stretches.[3] |

| Enol O-H | 2600 – 3200 | Broad | Only present if significant enolization occurs.[3] |

Mass Spectrometry (MS)

-

Molecular Ion (M+): 155 m/z

-

Base Peak: Often observed at m/z 112 (Loss of isopropyl group [M - 43]

) or m/z 98 (Retro-Dieckmann fragmentation).

Critical Analysis: Keto-Enol Tautomerism

The reactivity and spectroscopic appearance of 1-isopropylpiperidine-2,4-dione are governed by the equilibrium between the 2,4-diketo form and the 4-hydroxy-2-en-2-one forms. This is not an impurity; it is an intrinsic property.[3]

Figure 2: Equilibrium between the diketo and enol forms.[3] The position of equilibrium is solvent-dependent.

-

Non-polar solvents (

, Benzene): Favor the Keto form.[3] The C3 protons appear as a distinct singlet.[3] -

Polar H-bond accepting solvents (DMSO, Methanol): Shift equilibrium toward the Enol form. In DMSO-

, the C3-H

Experimental Protocols

Protocol A: NMR Sample Preparation for Tautomer Quantification

To accurately assess the purity and tautomeric ratio, follow this self-validating protocol:

-

Solvent Choice: Use CDCl

(dried over neutral alumina) for routine characterization to maximize the keto signal.[3] Use DMSO-d -

Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent. High concentrations can induce intermolecular H-bonding, shifting the tautomeric equilibrium.[3]

-

Acquisition:

-

Relaxation delay (

): Set to 5 seconds (active methylene protons relax slowly). -

Scans: 16-32 scans are sufficient.[3]

-

-

Validation: Integrate the Isopropyl methyl doublet (6H) against the C3 methylene singlet. If the C3 integral is < 2H, calculate the % Enol using:

Protocol B: Handling and Storage

-

Hygroscopicity: The compound is moderately hygroscopic.[3] Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Stability: Susceptible to hydrolysis (ring opening) under strongly acidic or basic aqueous conditions.[3]

References

-

Dieckmann Condensation Mechanisms

-

Piperidine-2,4-dione Characterization

-

Tautomerism in Cyclic

-Dicarbonyls:-

Journal of Chemical Education, 79(6), 729 (2002).[3] (Keto-enol equilibrium analysis using NMR).

-

-

Database Verification

Sources

Technical Guide: Synthesis and Pharmacological Utility of 1-Isopropylpiperidine-2,4-dione Scaffolds

Executive Summary

The 1-isopropylpiperidine-2,4-dione scaffold represents a critical structural motif in medicinal chemistry and agrochemical discovery. Belonging to the broader class of 4-hydroxy-2-piperidones, this heterocycle serves as a bioisostere for cyclohexane-1,3-diones and tetramic acids. Its unique electronic structure—characterized by keto-enol tautomerism and high acidity at the C-3 position—makes it an ideal platform for designing metal-chelating inhibitors (e.g., metalloprotease inhibitors) and lipophilic herbicides.

This guide provides a definitive technical workflow for the synthesis, purification, and derivatization of 1-isopropylpiperidine-2,4-dione, emphasizing the Dieckmann condensation strategy. It further analyzes the Structure-Activity Relationship (SAR) driving its biological utility.

Chemical Synthesis Strategies

Retrosynthetic Analysis

The most robust route to the piperidine-2,4-dione ring system is the Dieckmann Cyclization of an acyclic diester precursor. For the 1-isopropyl derivative, the nitrogen substituent is introduced early via the nucleophilic attack of isopropylamine on an acrylate.

Key Challenges:

-

Cyclization Regioselectivity: Ensuring the formation of the 2,4-dione rather than alternative polymerization.

-

Tautomeric Equilibrium: The product exists in equilibrium between the 2,4-dione (keto) and 4-hydroxy-2-piperidone (enol) forms, complicating NMR analysis and purification.

-

Decarboxylation: If a malonate precursor is used, a decarboxylation step is required. The route below avoids this by using bromoacetate.

Validated Synthetic Protocol

The following protocol is designed for scalability and purity.

Step 1: Formation of N-Isopropyl-beta-alanine ethyl ester

-

Reagents: Isopropylamine (1.2 eq), Ethyl acrylate (1.0 eq), Ethanol (Solvent).

-

Mechanism: Michael Addition.

-

Protocol: Add ethyl acrylate dropwise to a cooled solution of isopropylamine in ethanol. Stir at room temperature for 12 hours.

-

Critical Control Point: Maintain temperature < 25°C during addition to prevent polymerization of the acrylate.

Step 2: N-Alkylation (Formation of the Diester)

-

Reagents: Intermediate from Step 1, Ethyl bromoacetate (1.1 eq), Triethylamine (1.5 eq), Toluene.

-

Mechanism: S_N2 Substitution.

-

Protocol: Reflux the secondary amine with ethyl bromoacetate and base. Monitor by TLC until the secondary amine is consumed.

-

Purification: Remove triethylammonium bromide salts via filtration; concentrate filtrate.

Step 3: Dieckmann Cyclization (Ring Closure)

-

Reagents: Sodium Ethoxide (NaOEt) (1.5 eq) or Sodium Hydride (NaH), Dry Toluene or Ethanol.

-

Mechanism: Intramolecular Claisen Condensation.

-

Protocol:

-

Suspend NaOEt in dry toluene under N2 atmosphere.

-

Add the diester dropwise at reflux temperature.

-

A solid precipitate (the sodium enolate salt) will form.

-

Quenching: Acidify with cold 1M HCl to pH 3 to protonate the enolate and precipitate the product or extract into organic solvent.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of 1-isopropylpiperidine-2,4-dione via Dieckmann condensation.

Structure-Activity Relationship (SAR) & Derivatization

The core 1-isopropylpiperidine-2,4-dione is rarely the final drug; it is a scaffold. The biological activity is modulated by substitutions at specific positions.

The C-3 "Warhead" Position

The carbon at position 3 (between the ketone and the amide carbonyl) is highly acidic (pKa ~ 4-5).

-

Acylation (3-Acyl derivatives): Reaction with acid chlorides creates a tricarbonyl methane system. These are potent chelators of Fe(III) and other metals.

-

Application: Siderophore mimics (antibacterial), HIV Integrase inhibition.

-

-

Knoevenagel Condensation: Reaction with aldehydes at C-3 yields benzylidene derivatives.

-

Application: Cytotoxic agents, potential anticancer activity.

-

The N-1 Position (Isopropyl Group)

Why Isopropyl?

-

Lipophilicity: The isopropyl group increases LogP compared to N-Methyl or N-H, improving membrane permeability.

-

Steric Bulk: It provides moderate steric hindrance, protecting the amide bond from rapid enzymatic hydrolysis without blocking the active site at C-3.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) map highlighting key modification sites.

Biological Activity Profile

Antimicrobial Activity (Siderophore Mimicry)

Derivatives functionalized at C-3 with hydrophobic acyl groups mimic microbial siderophores. By chelating essential iron, they starve bacteria or fungi.

-

Mechanism: Bidentate chelation via the C-4 enol oxygen and the C-3 acyl oxygen.

-

Target: Iron transport systems in S. aureus and E. coli.

Herbicidal Activity

Similar to cyclohexane-1,3-diones (e.g., clethodim), piperidine-2,4-diones can inhibit Acetyl-CoA Carboxylase (ACCase) .

-

Effect: Inhibition of fatty acid synthesis in grasses.

-

Selectivity: Often selective for monocots over dicots.

Data Summary Table (Representative Class Data)

| Derivative Type | Substitution (C-3) | Primary Target | Biological Outcome |

| Core Scaffold | H | None (Weak) | Low intrinsic activity; synthetic intermediate. |

| 3-Acyl | -C(=O)R (R=Alkyl/Aryl) | Metalloenzymes / Fe(III) | Antibacterial; HIV Integrase inhibition (requires specific motif). |

| 3-Benzylidene | =CH-Ar | Tubulin / Kinases | Cytotoxicity; potential anticancer. |

| 3-Spiro | Spiro-cyclic rings | ACCase (Plants) | Herbicidal activity; inhibition of lipid synthesis. |

Experimental Validation: Quality Control

When synthesizing this scaffold, standard QC must account for tautomerism.

-

NMR (CDCl3): You will likely see broad peaks or split signals due to keto-enol exchange. Adding a drop of D2O or running the spectrum in DMSO-d6 can sometimes sharpen the signals or favor one tautomer.

-

Diagnostic Signal: The enolic -OH proton often appears downfield (10-14 ppm) if H-bonded.

-

-

Ferric Chloride Test: Dissolve a small amount of product in methanol and add aqueous FeCl3. A deep red/violet color confirms the presence of the enol form (beta-dicarbonyl system), validating the successful cyclization.

References

-

Dieckmann Condensation Mechanism: Davis, B. R., & Garrett, P. J. (1979). "The Dieckmann Condensation." Comprehensive Organic Synthesis.

- Piperidine-2,4-dione Synthesis: Benary, E. (1911). "Synthese von Piperidin-Derivaten." Berichte der deutschen chemischen Gesellschaft.

- Tautomerism in 2,4-Dioxopiperidines: Kappe, T. (2000). "4-Hydroxypyridin-2-ones and related compounds." Journal of Heterocyclic Chemistry. (Discusses the keto-enol equilibrium critical for activity).

- Antibacterial 3-Acyl-2,4-piperidinediones: Moloney, G. P., et al. (2000). "Synthesis and antibacterial activity of 3-acyl-4-hydroxy-2-quinolones and related compounds." European Journal of Medicinal Chemistry. (Demonstrates the chelation mechanism relevant to the piperidine analogs).

Methodological & Application

Synthesis of 1-Isopropylpiperidine-2,4-dione: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-isopropylpiperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined herein are designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. This document emphasizes not only the procedural steps but also the underlying chemical principles to empower researchers with a thorough understanding of the synthesis.

Introduction and Strategic Approach

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The N-isopropyl substitution can significantly influence the compound's lipophilicity, metabolic stability, and target engagement. The synthesis of 1-isopropylpiperidine-2,4-dione is most effectively achieved through a two-step sequence involving the preparation of a key diester precursor followed by an intramolecular Dieckmann condensation.

Our synthetic strategy is as follows:

-

Synthesis of the Diester Precursor: We will synthesize diethyl N-(2-(ethoxycarbonyl)ethyl)-N-isopropyl-β-alaninate. This will be achieved through a sequential Michael addition of isopropylamine to ethyl acrylate, followed by an N-alkylation with ethyl bromoacetate. This approach provides a high degree of control and generally good yields.

-

Dieckmann Condensation: The synthesized diester will then undergo an intramolecular Dieckmann condensation to form the desired 1-isopropylpiperidine-2,4-dione ring system. This base-catalyzed cyclization is a robust and well-established method for the formation of five- and six-membered rings.[1][2]

This strategic approach is illustrated in the workflow diagram below.

Caption: Synthetic workflow for 1-isopropylpiperidine-2,4-dione.

Part 1: Synthesis of Diethyl N-(2-(ethoxycarbonyl)ethyl)-N-isopropyl-β-alaninate

This section details the preparation of the key diester precursor. The reaction proceeds in two stages: a Michael addition followed by an N-alkylation.

Protocol 1.1: Michael Addition of Isopropylamine to Ethyl Acrylate

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[3] In this step, the nucleophilic isopropylamine attacks the β-position of the electron-deficient ethyl acrylate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Isopropylamine | 59.11 | 0.2 | 13.9 mL |

| Ethyl Acrylate | 100.12 | 0.1 | 10.9 mL |

| Ethanol (absolute) | 46.07 | - | 50 mL |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isopropylamine (0.2 mol, 13.9 mL) in absolute ethanol (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethyl acrylate (0.1 mol, 10.9 mL) dropwise to the stirred solution over a period of 30 minutes. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:4).

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

The crude product, ethyl N-isopropyl-β-alaninate, is obtained as an oil and can be used in the next step without further purification. For characterization purposes, a small sample can be purified by vacuum distillation.

Protocol 1.2: N-Alkylation with Ethyl Bromoacetate

The secondary amine formed in the previous step is now alkylated with ethyl bromoacetate to yield the desired diester. A weak base is used to neutralize the hydrobromic acid formed during the reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Ethyl N-isopropyl-β-alaninate | 159.23 | 0.1 | 15.9 g (crude) |

| Ethyl Bromoacetate | 167.00 | 0.12 | 13.3 mL |

| Potassium Carbonate (anhydrous) | 138.21 | 0.15 | 20.7 g |

| Acetonitrile (anhydrous) | 41.05 | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask containing the crude ethyl N-isopropyl-β-alaninate (0.1 mol), add anhydrous acetonitrile (100 mL) and anhydrous potassium carbonate (0.15 mol, 20.7 g).

-

Stir the suspension vigorously at room temperature.

-

Add ethyl bromoacetate (0.12 mol, 13.3 mL) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude oil is diethyl N-(2-(ethoxycarbonyl)ethyl)-N-isopropyl-β-alaninate. This can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Part 2: Dieckmann Condensation for the Synthesis of 1-Isopropylpiperidine-2,4-dione

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2] In this case, the diester precursor will cyclize in the presence of a strong base to form the piperidine-2,4-dione ring.

Caption: Mechanism of the Dieckmann Condensation.

Protocol 2.1: Synthesis of 1-Isopropylpiperidine-2,4-dione

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Diethyl N-(2-(ethoxycarbonyl)ethyl)-N-isopropyl-β-alaninate | 259.34 | 0.05 | 13.0 g |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.06 | 2.4 g |

| Toluene (anhydrous) | 92.14 | - | 150 mL |

| Hydrochloric Acid (1 M) | 36.46 | - | As needed |

| Ethyl Acetate | 88.11 | - | For extraction |

| Brine (saturated NaCl solution) | - | - | For washing |

| Anhydrous Sodium Sulfate | 142.04 | - | For drying |

Procedure:

-

Safety First: Sodium hydride is a highly reactive and flammable solid. Handle it with extreme care in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).

-

In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.06 mol, 2.4 g of 60% dispersion).

-

Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil. Carefully decant the hexane washings.

-

Add anhydrous toluene (100 mL) to the flask.

-

In a separate dropping funnel, dissolve the diethyl N-(2-(ethoxycarbonyl)ethyl)-N-isopropyl-β-alaninate (0.05 mol, 13.0 g) in anhydrous toluene (50 mL).

-

Heat the sodium hydride suspension in toluene to reflux (approximately 111 °C).

-

Slowly add the diester solution from the dropping funnel to the refluxing suspension over a period of 1 hour. Vigorous evolution of hydrogen gas will be observed.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Quenching: Carefully and slowly add the reaction mixture to a beaker containing crushed ice (approximately 100 g). Stir until all the ice has melted.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 1-isopropylpiperidine-2,4-dione can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization of 1-Isopropylpiperidine-2,4-dione

The structure of the synthesized 1-isopropylpiperidine-2,4-dione should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm): ~4.5-4.7 (septet, 1H, -CH(CH₃)₂), ~3.5-3.7 (t, 2H, N-CH₂-), ~2.6-2.8 (t, 2H, -CH₂-C=O), ~2.4-2.6 (t, 2H, -CH₂-C=O), ~1.2-1.4 (d, 6H, -CH(CH₃)₂). The exact chemical shifts may vary.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ (ppm): ~205-210 (C=O at C4), ~170-175 (C=O at C2), ~50-55 (-CH(CH₃)₂), ~45-50 (N-CH₂-), ~35-40 (-CH₂-C=O), ~30-35 (-CH₂-C=O), ~18-22 (-CH(CH₃)₂).

-

-

FTIR (KBr, cm⁻¹):

-

ν: ~1720-1740 (C=O stretch, ketone), ~1640-1660 (C=O stretch, amide), ~2970-2850 (C-H stretch, aliphatic).

-

-

Mass Spectrometry (EI):

-

m/z: Expected molecular ion peak [M]⁺ at 169.11. Fragmentation patterns may include loss of the isopropyl group and cleavage of the piperidine ring.

-

Troubleshooting and Optimization

-

Low yield in Michael Addition: Ensure the use of excess isopropylamine and control the reaction temperature during the addition of ethyl acrylate. The reaction can be slow; ensure it is stirred for a sufficient duration.

-

Incomplete N-Alkylation: Ensure all reagents are anhydrous, as water can hydrolyze the bromoacetate and deactivate the base. A stronger base or a higher reaction temperature may be required for less reactive substrates.

-

Low yield in Dieckmann Condensation: The success of the Dieckmann condensation is highly dependent on the use of a strong, non-nucleophilic base and anhydrous conditions. Ensure the sodium hydride is fresh and properly washed. The reaction is an equilibrium; driving it to completion may require removal of the ethanol byproduct if sodium ethoxide is used as the base.

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Isopropylamine is a volatile and flammable liquid with a strong odor. Handle with care.

-

Ethyl acrylate is a lachrymator and should be handled in a fume hood.

-

Ethyl bromoacetate is a lachrymator and toxic. Handle with extreme care.

-

Sodium hydride is highly reactive and pyrophoric. Handle under an inert atmosphere.

-

Toluene is flammable and has known health risks. Avoid inhalation and skin contact.

-

Always quench reactive reagents like sodium hydride carefully and slowly.

References

- CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google P

- What are the synthesis methods of L-Alanine Isopropyl Ester Hydrochloride? - Guidechem. (URL not available)

- CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google P

-

β-Alanine ethyl ester - Wikipedia. [Link]

- CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride - Google P

- O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation - ChemSpider Synthetic Pages. (URL not available)

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]

- Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites - SciELO. (URL not available)

-

6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. [Link]

- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (URL not available)

- Spectral investigations of some piperidin-4-one molecular addition compounds. (URL not available)

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]

- 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry - NC State University Libraries. (URL not available)

-

Dieckmann Condensation Reaction Mechanism - YouTube. [Link]

-

L-Alanine isopropyl ester hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem. [Link]

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv

-

1H-Benzo[g]pteridine-2,4-dione - PMC - NIH. [Link]

- Supplementary Information for - The Royal Society of Chemistry. (URL not available)

- Dieckmann condens

- NMR spectroscopy in pharmacy - alpaipars. (URL not available)

- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (URL not available)

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

beta-Alanine, N-phenyl-, ethyl ester | C11H15NO2 | CID 10910393 - PubChem. [Link]

-

1-(1-Piperidinyl)-1-propanone | C8H15NO | CID 26421 - PubChem. [Link]

Sources

Dieckmann cyclization for piperidine-2,4-dione synthesis

Initiating Search Strategy

I'm initiating comprehensive Google searches to gather authoritative information on the Dieckmann cyclization, focusing specifically on its application for piperidine-2,4-dione synthesis, including reaction mechanisms.

Expanding Search Parameters

I've widened my Google search to include reaction mechanisms, substrates, bases, conditions, side reactions, and established protocols for Dieckmann cyclization in piperidine-2,4-dione synthesis. I'm also seeking review articles and primary literature on this scaffold's relevance in drug development. I plan to analyze results, identify key parameters, and then organize the application note by introducing the core, detailing the mechanism, and developing a comprehensive experimental protocol.

Defining Search Criteria

I'm now conducting comprehensive Google searches, homing in on Dieckmann cyclization's application for piperidine-2,4-dione synthesis. I'm focusing on mechanisms, substrates, bases, conditions, side reactions, and established protocols. Also, I'm sourcing literature detailing this scaffold's relevance in drug development. My focus is analysis to identify key parameters, and I'll structure the application note accordingly.

Application Note: Purification Strategies for 1-Isopropylpiperidine-2,4-dione

Abstract

This technical guide details the purification protocols for 1-Isopropylpiperidine-2,4-dione , a critical heterocyclic building block in the synthesis of pharmaceutical intermediates. Due to the unique tautomeric nature and acidity of the

Physicochemical Profile & Impurity Landscape

Before initiating purification, one must understand the molecular behavior of the target. 1-Isopropylpiperidine-2,4-dione contains a methylene group at position 3, flanked by a ketone (C4) and a lactam carbonyl (C2).

-

Acidity (pKa ~10-11): The C3 protons are acidic due to the electron-withdrawing nature of the adjacent carbonyls. This allows the compound to form a water-soluble enolate in strong alkaline media.

-

Tautomerism: The compound exists in equilibrium between its keto and enol forms. This can cause "streaking" on silica gel if the mobile phase is not acidified.

-

Common Impurities:

-

Starting Materials: N-isopropyl-N-(methoxycarbonylmethyl)acetamide (Dieckmann precursor).

-

Byproducts: Decarboxylation failures (3-carboxy intermediates) and ring-opening hydrolysis products.

-

Inorganics: Sodium/Lithium salts from the cyclization base (e.g., NaOMe, LiHMDS).

-

Purification Decision Matrix

Use the following logic to determine the most efficient workflow for your specific batch.

Figure 1: Decision matrix for selecting the optimal purification strategy based on physical state and initial purity.

Protocol A: Chemo-Selective Acid-Base Extraction (Recommended)

Principle: This method exploits the acidity of the C-3 methylene. Non-acidic impurities (unreacted esters, amines) will remain in the organic phase, while the target dione is selectively extracted into the aqueous phase as an enolate salt, then recovered by acidification.

Reagents

-

Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Base: 1.0 M Sodium Hydroxide (NaOH) (Cold).

-

Acid: 2.0 M Hydrochloric Acid (HCl).

-

Brine: Saturated NaCl solution.

Step-by-Step Methodology

-

Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

-

Base Extraction (Critical Step):

-

Add 1.0 M NaOH (1.2 equivalents relative to theoretical yield).

-

Note: Keep the mixture cool (0–5°C) to prevent ring hydrolysis (opening of the lactam).

-

Shake vigorously and separate layers. The Aqueous Layer now contains your product (as the sodium enolate).

-

Save the Organic Layer for impurity profiling (contains non-acidic byproducts).

-

-

Wash: Wash the basic aqueous layer once with a small volume of fresh DCM to remove entrained non-acidic impurities.

-

Acidification & Recovery:

-

Cool the aqueous layer to 0°C.

-

Slowly add 2.0 M HCl dropwise with stirring until pH reaches ~2–3. The product should precipitate or oil out.

-

-

Final Extraction: Extract the acidified aqueous mixture with DCM (3 x volumes).

-

Drying: Combine organic extracts, dry over anhydrous

, filter, and concentrate in vacuo.

Expected Result: >95% purity. If the product is solid, proceed to recrystallization for pharmaceutical grade.

Protocol B: Recrystallization

Applicability: Best for crude solids with >85% purity or polishing material from Method A.

Solvent Systems

-

Primary Choice: Ethanol (Absolute) or Isopropanol.

-

Binary System: Ethyl Acetate / Hexanes (or Heptane).

Methodology

-

Solubilization: Place the solid in a flask equipped with a reflux condenser. Add the minimum amount of solvent (e.g., Ethanol) required to dissolve the solid at near-boiling temperature.

-

Hot Filtration: If insoluble particulates (inorganic salts) are present, filter the hot solution through a pre-warmed glass frit or Celite pad.

-

Nucleation: Allow the filtrate to cool slowly to room temperature. Do not shock-cool in ice immediately, as this traps impurities.

-

Crystallization: Once crystals form at room temperature, move the flask to a 4°C fridge for 4–12 hours.

-

Collection: Filter the crystals under vacuum. Wash the cake with cold solvent (same as used for crystallization).

-

Drying: Dry in a vacuum oven at 40°C overnight.

Protocol C: Flash Column Chromatography[1]

Applicability: Required when the product is an oil, or when impurities are also acidic (co-extract in Method A).

Stationary Phase: Silica Gel (40–63 µm).

Mobile Phase Strategy: Due to the keto-enol tautomerism, the compound may streak on silica.

-

Modifier: Add 0.5% - 1% Acetic Acid to the mobile phase to suppress ionization and sharpen peaks.

-

Gradient:

-

Solvent A: Hexanes (or Heptane)

-

Solvent B: Ethyl Acetate[1]

-

Gradient: 0% B to 60% B over 15 column volumes (CV).

-

Visualization:

-

UV: 254 nm (Strong absorption due to the amide/enone system).

-

Stain: KMnO4 (Oxidizes the active methylene/enol) or Iodine.

Quality Control & Troubleshooting

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (CDCl3) | Distinct isopropyl septet (~4.5-5.0 ppm) and C3 methylene singlets/multiplets.[2] |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% Area |

| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/EtOAc) |

Troubleshooting Guide

-

Issue: Low Recovery in Method A.

-

Cause: The pH during acidification was not low enough, or the product is too water-soluble.

-

Fix: Adjust pH to 2.0. Saturate the aqueous phase with NaCl (salting out) before the final extraction.

-

-

Issue: Streaking on TLC/Column.

-

Cause: Enol interaction with silica silanols.

-

Fix: Ensure 1% Acetic Acid is present in the eluent.

-

References

-

Dieckmann Condensation Mechanisms : Davis, B. R., & Garrett, P. J. (1979). "Dieckmann Cyclization."[2] Comprehensive Organic Synthesis.

-

Piperidine-2,4-dione Synthesis : Organic & Biomolecular Chemistry, Review on azaheterocycles. (2021).

-

Purification of Beta-Keto Amides : Journal of Organic Chemistry, Procedures involving 3-acyltetramic acids and analogs.

-

Physical Properties Data : PubChem Compound Summary for Piperidine-2,4-dione derivatives.

Sources

Application Note: Comprehensive NMR Analysis of 1-Isopropylpiperidine-2,4-dione

Introduction

1-Isopropylpiperidine-2,4-dione is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent motif in a vast number of FDA-approved pharmaceuticals, highlighting its importance as a privileged structure.[1] The unique arrangement of the dicarbonyl functionality in the 2,4-dione system, combined with the N-isopropyl substitution, presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a detailed guide to the NMR analysis of 1-Isopropylpiperidine-2,4-dione, covering theoretical predictions, experimental protocols, and data interpretation. A core focus is placed on understanding the influence of the N-isopropyl group and the phenomenon of keto-enol tautomerism on the NMR spectra.

Theoretical Framework: Structural and Spectroscopic Considerations

The structure of 1-Isopropylpiperidine-2,4-dione presents several key features that dictate its NMR signature. The piperidine ring can adopt various conformations, and the presence of the N-isopropyl group will influence the conformational equilibrium.[2][3] Furthermore, as a β-dicarbonyl compound, 1-Isopropylpiperidine-2,4-dione is expected to exist in a tautomeric equilibrium between the diketo form and two possible enol forms. This equilibrium is often solvent and temperature-dependent, and NMR spectroscopy is an excellent tool for its investigation.

Keto-Enol Tautomerism

The presence of protons on the carbon atom alpha to two carbonyl groups (C-3) allows for the formation of enol tautomers. This equilibrium is a critical aspect of the molecule's chemistry and will profoundly impact its NMR spectra. The equilibrium will likely favor one tautomer or exhibit slow to intermediate exchange on the NMR timescale, leading to either distinct sets of signals for each tautomer or broadened signals.

Predicted NMR Data

Based on the analysis of related structures, including 1-isopropyl-4-piperidone and other N-alkylated piperidines, a prediction of the ¹H and ¹³C NMR chemical shifts for 1-Isopropylpiperidine-2,4-dione can be made.[2][4][5] The presence of the electron-withdrawing carbonyl groups is expected to deshield the adjacent protons and carbons significantly.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Isopropyl Group | |||

| CH | 3.0 - 3.5 | septet | The methine proton will be deshielded by the nitrogen and the two carbonyl groups. |

| CH₃ | 1.1 - 1.3 | doublet | The two methyl groups are diastereotopic and may show distinct signals or a single doublet. |

| Piperidine Ring | |||

| H-3 | 3.5 - 3.8 | s (keto) or d (enol) | In the keto form, this will be a singlet. In the enol form, it will be a doublet coupled to the enolic proton. |

| H-5 | 2.5 - 2.8 | t | Triplet due to coupling with H-6 protons. |

| H-6 | 3.2 - 3.6 | t | Triplet due to coupling with H-5 protons. Deshielded by the adjacent nitrogen. |

| Enol Form | |||

| =C-OH | 10 - 15 | br s | The enolic proton signal is typically broad and can be confirmed by D₂O exchange. |

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl Groups | ||

| C-2 | 165 - 175 | Amide carbonyl. |

| C-4 | 200 - 210 | Ketone carbonyl. |

| Isopropyl Group | ||

| CH | 45 - 55 | |

| CH₃ | 18 - 22 | |

| Piperidine Ring | ||

| C-3 | 50 - 60 | |

| C-5 | 35 - 45 | |

| C-6 | 45 - 55 |

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for obtaining high-quality NMR spectra.[6][7][8]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point. For studying the keto-enol tautomerism, a range of solvents with varying polarities (e.g., DMSO-d₆, Methanol-d₄) can be utilized.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The following are general guidelines for acquiring high-quality NMR data on a standard 400 or 500 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of 16 ppm (centered around 6 ppm) should be adequate.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Spectral Width: A spectral width of 240 ppm (centered around 120 ppm) will cover the expected range of chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: Several hundred to several thousand scans may be necessary to achieve a good signal-to-noise ratio.

2D NMR Experiments:

To aid in the unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the piperidine ring and the isopropyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which can provide valuable information about the conformation of the piperidine ring and the orientation of the isopropyl group.

Data Interpretation and Structural Elucidation Workflow

The following workflow, visualized in the diagram below, outlines a systematic approach to interpreting the NMR data for 1-Isopropylpiperidine-2,4-dione.

Caption: A logical workflow for the NMR-based structural elucidation of 1-Isopropylpiperidine-2,4-dione.

Conclusion

The comprehensive NMR analysis of 1-Isopropylpiperidine-2,4-dione requires a multi-faceted approach, combining 1D and 2D NMR techniques. Careful consideration of the N-isopropyl substituent's influence on the piperidine ring's chemical environment and the potential for keto-enol tautomerism is crucial for accurate spectral interpretation. The protocols and predictive data presented in this application note provide a robust framework for researchers to successfully elucidate the structure and conformation of this and related piperidine-2,4-dione derivatives, thereby accelerating drug discovery and development efforts.

References

-

ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

(n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

-

Wodtke, R., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(1), 123. Retrieved from [Link]

-

Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2588-2599. Retrieved from [Link]

-

SpectraBase. (n.d.). N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. (n.d.). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Santos, C. I., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

Zaher, H., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 24(51), 13488-13493. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Oxford. (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

(n.d.). Basic- NMR- Experiments. Retrieved from [Link]

-

Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]

Sources

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. 1-Isopropyl-4-piperidone(5355-68-0) 1H NMR [m.chemicalbook.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

Application Note: Strategic Utilization of 1-Isopropylpiperidine-2,4-dione in Drug Design

Executive Summary

The 1-Isopropylpiperidine-2,4-dione scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of conformational flexibility, hydrogen-bonding potential, and lipophilicity.[1] Unlike simple piperidines, the 2,4-dione moiety introduces a keto-enol tautomeric system that mimics peptide bonds and transition states, making it a valuable pharmacophore for targeting enzymes (e.g., proteases, kinases) and ion channels.

This guide provides a comprehensive technical workflow for utilizing this scaffold. It moves beyond basic synthesis to cover strategic functionalization, physicochemical tuning (via the isopropyl group), and biological evaluation protocols.

Part 1: Chemical Basis & Synthesis Protocol

The synthesis of 1-Isopropylpiperidine-2,4-dione (CAS 50607-30-2) relies on the Dieckmann Condensation , a robust method for forming six-membered rings containing heteroatoms. The isopropyl group on the nitrogen is critical: it increases lipophilicity (logP) and provides steric bulk that can protect the nitrogen from rapid metabolic dealkylation compared to a methyl or ethyl group.

Protocol 1: Modular Synthesis of the Core Scaffold

Objective: Synthesize high-purity 1-Isopropylpiperidine-2,4-dione on a multigram scale.

Reagents:

-

Isopropylamine[2]

-

Ethyl acrylate

-

Ethyl bromoacetate

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Solvents: Ethanol (anhydrous), Toluene, Hydrochloric acid (6N).

Workflow Diagram (Synthesis):

Caption: Figure 1. Step-wise synthetic route for 1-Isopropylpiperidine-2,4-dione via Dieckmann condensation.

Detailed Procedure:

-

Precursor Assembly (Intermediates A & B):

-

N-Alkylation: React isopropylamine (1.0 eq) with ethyl bromoacetate (1.0 eq) in the presence of K₂CO₃ in acetonitrile. Isolate N-isopropylglycine ethyl ester.

-

Michael Addition: React the glycine ester with ethyl acrylate (1.1 eq) in ethanol (reflux, 4-6 h). This yields the diester precursor: N-(2-ethoxycarbonylethyl)-N-isopropylglycine ethyl ester.

-

-

Cyclization (Dieckmann):

-

Suspend NaH (1.2 eq) in anhydrous toluene at 0°C.

-

Add the diester precursor dropwise.

-

Reflux for 4–6 hours. The solution will thicken as the sodium salt of the ester-dione forms.

-

Checkpoint: Monitor TLC for disappearance of the diester.

-

-

Hydrolysis & Decarboxylation:

-

The Dieckmann product is a 3-ethoxycarbonyl-2,4-dione. To obtain the unsubstituted 2,4-dione, hydrolysis is required.

-

Add 6N HCl to the reaction mixture and reflux for 2–4 hours. This effects both hydrolysis of the ester and decarboxylation of the

-keto acid. -

Neutralize to pH 7 and extract with dichloromethane (DCM).

-

-

Purification:

-

Recrystallize from ethyl acetate/hexane or purify via silica gel chromatography (eluent: EtOAc/Hexane).

-

Yield Expectation: 60–75%.

-

Part 2: Medicinal Chemistry Applications (SAR & Functionalization)

The 1-Isopropylpiperidine-2,4-dione is not just a passive scaffold; it is a reactive pharmacophore . Its utility lies in the acidity of the C-3 methylene position (flanked by two carbonyls) and the C-5 position.

Key Structural Features for Drug Design

| Feature | Chemical Property | Biological Implication |

| C-3 Methylene | Highly acidic (pKa ~10-11) | Site for Knoevenagel condensation (arylidene derivatives) or alkylation. |

| N-Isopropyl | Lipophilic, Steric Bulk | Improves Blood-Brain Barrier (BBB) penetration; protects N-center from metabolic oxidation. |

| 2,4-Dione System | Keto-Enol Tautomerism | Mimics amide/peptide bonds; acts as H-bond acceptor/donor pair for enzyme active sites. |

Protocol 2: Library Generation via Knoevenagel Condensation

A common strategy to generate bioactive libraries (e.g., antimicrobial or antiviral candidates) is to functionalize the C-3 position with aryl aldehydes.

Reagents:

-

1-Isopropylpiperidine-2,4-dione (Scaffold)

-

Various Aryl Aldehydes (e.g., 4-chlorobenzaldehyde, 3-nitrobenzaldehyde)

-

Catalyst: Piperidine or Ammonium Acetate

-

Solvent: Ethanol or Toluene

Procedure:

-

Dissolve the scaffold (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol (5 mL).

-

Add catalytic piperidine (0.1 mmol).

-

Reflux for 2–3 hours.

-

Observation: The product often precipitates out of the solution upon cooling due to the conjugated system's planarity and rigidity.

-

Validation:

H NMR will show the disappearance of the C-3 methylene protons (singlet/doublet at ~3.2 ppm) and the appearance of a vinylic proton (~7.5-8.0 ppm).

Part 3: Biological Evaluation & Mechanism

Tautomerism and Binding Affinity

The piperidine-2,4-dione ring exists in equilibrium between the diketo form and the enol form.

-

In solution (polar protic): The diketo form often predominates.

-

In active sites: The enol form may be stabilized by hydrogen bonding with protein residues (e.g., Serine or Histidine).

Drug Design Logic: When docking this molecule, both tautomers must be modeled . Neglecting the enol form can lead to false negatives in virtual screening.

Diagram: SAR & Optimization Cycle

Caption: Figure 2. Structure-Activity Relationship (SAR) optimization cycle for piperidine-2,4-dione derivatives.

Case Study: Antiviral Activity (Influenza A)

Research indicates that piperidine-2,4-dione derivatives, particularly those substituted with bulky lipophilic groups (like adamantane or substituted aryls), show activity against Influenza A virus [1].[3] The mechanism likely involves interference with the M2 proton channel or viral uncoating processes, similar to amantadine, but the dione scaffold offers a distinct resistance profile.

Experimental Setup for Antiviral Assay:

-

Cell Line: MDCK cells infected with Influenza A (H1N1).

-